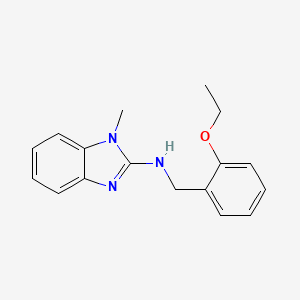![molecular formula C14H12N4O4 B5804330 N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)
N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNBA, and it has a molecular formula of C16H13N3O5. MNBA is a yellowish solid that is soluble in some organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol.
作用机制
MNBA exerts its anticancer effects by targeting various signaling pathways that are involved in cancer cell growth and survival. MNBA inhibits the activity of the AKT/mTOR signaling pathway, which is a key regulator of cell growth and survival. MNBA also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
MNBA has been shown to have various biochemical and physiological effects in vitro and in vivo. MNBA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MNBA also inhibits the expression of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. MNBA has been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
MNBA has several advantages for lab experiments. MNBA is a stable compound that can be easily synthesized in large quantities. MNBA is also soluble in some organic solvents, which makes it easy to prepare solutions for experiments. However, MNBA has some limitations for lab experiments. MNBA has low solubility in aqueous solutions, which can limit its use in some experiments. MNBA is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for research on MNBA. One potential direction is to study the effects of MNBA on other signaling pathways that are involved in cancer cell growth and survival. Another potential direction is to study the effects of MNBA on other types of cancer cells. MNBA has been shown to be effective against breast cancer cells, but its effects on other types of cancer cells are not well understood. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of MNBA in vivo, which could help to optimize its potential use as an anticancer agent.
合成方法
MNBA can be synthesized using a multi-step process that involves various chemical reactions. The first step involves the reaction between 2-methyl-3-nitrobenzoic acid and thionyl chloride, which produces 2-methyl-3-nitrobenzoyl chloride. The second step involves the reaction between 2-methyl-3-nitrobenzoyl chloride and 4-aminopyridine, which produces MNBA.
科学研究应用
MNBA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MNBA is in the field of cancer research. MNBA has been shown to inhibit the growth of cancer cells in vitro and in vivo. MNBA achieves this by inducing apoptosis, which is a programmed cell death process. MNBA has also been shown to inhibit the migration and invasion of cancer cells.
属性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-9-11(3-2-4-12(9)18(20)21)14(19)22-17-13(15)10-5-7-16-8-6-10/h2-8H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNPJIVPDOCCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)


![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)




![4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)

